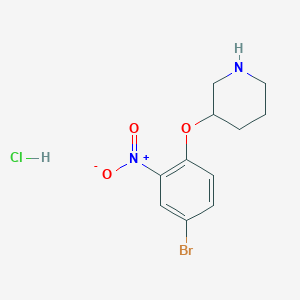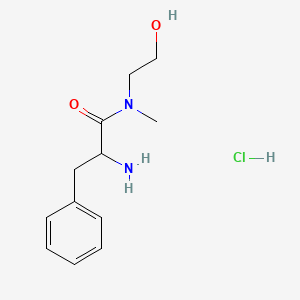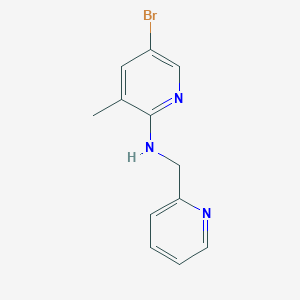
5-Bromo-3-methyl-N-(2-pyridinylmethyl)-2-pyridinamine
Vue d'ensemble
Description
5-Bromo-3-methyl-N-(2-pyridinylmethyl)-2-pyridinamine, also known as 5-BMP, is an organic compound that has been studied extensively in recent years due to its potential applications in scientific research. 5-BMP is a versatile compound with a wide range of applications in synthetic organic chemistry and drug development. It is a relatively simple compound, consisting of a nitrogen atom linked to a bromine atom, a methyl group, and two pyridinylmethyl groups. Its structure makes it an ideal candidate for a variety of research applications.
Applications De Recherche Scientifique
Synthesis and Molecular Structures
5-Bromo-3-methyl-N-(2-pyridinylmethyl)-2-pyridinamine, a chemical compound, has been a subject of interest in various scientific research applications. One of the notable studies involved the synthesis and molecular structures of related pyridine compounds. For instance, compounds like 2-Trimethylgermyl- and 2-trimethylstannyl-pyridine were obtained from 2-bromo-pyridine through metallation and treatment with respective intermediates. The crystal and molecular structure of these compounds was determined by low temperature single crystal X-ray diffraction methods, highlighting significant bending towards the nitrogen heteroatom, attributed to the intrinsic property of the heteroarene skeleton, as confirmed by quantum-chemical calculations (Riedmiller, Jockisch, & Schmidbaur, 1999).
Quantum Chemical Studies
The compound has also been part of studies involving quantum chemical approaches. For instance, electrochemical and theoretical quantum approaches were used to study the inhibition of carbon steel corrosion in acidic medium containing chloride using newly synthesized phenolic Schiff bases compounds. The molecular structure of these compounds was determined by single crystal X-ray diffraction technique, and their inhibition activity was investigated using various methods. The study provided insights into the efficiency of these compounds as inhibitors and the nature of their adsorption on the carbon steel surface. Moreover, electronic structural calculations using quantum chemical methods were in good agreement with the experimental results (El-Lateef et al., 2015).
Synthetic Approach to Key Precursors
The compound has been pivotal in the synthesis of key precursors for various significant compounds. A study reported the synthesis of 5-formyl-, 5-(hydroxymethyl)-, and 5-(bromomethyl) substituted derivatives, which are key precursors used in the synthesis of rosuvastatin. The synthetic approach was based on highly efficient preparation steps and was superior to existing methodologies since it did not involve metal catalysis or cryogenic reaction conditions (Šterk, Časar, Jukič, & Košmrlj, 2012).
Synthesis of Pyridine-Based Derivatives
Furthermore, the compound was used in the synthesis of novel pyridine-based derivatives through palladium-catalyzed Suzuki cross-coupling reactions. The study also involved density functional theory (DFT) studies for the synthesized derivatives to describe possible reaction pathways and potential candidates for various applications. The synthesized compounds exhibited various biological activities, including anti-thrombolytic and biofilm inhibition activities, highlighting their potential in biomedical applications (Ahmad et al., 2017).
Propriétés
IUPAC Name |
5-bromo-3-methyl-N-(pyridin-2-ylmethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3/c1-9-6-10(13)7-15-12(9)16-8-11-4-2-3-5-14-11/h2-7H,8H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZUCBMQMGCJIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1NCC2=CC=CC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



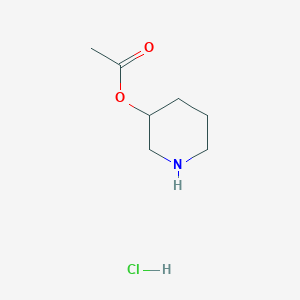
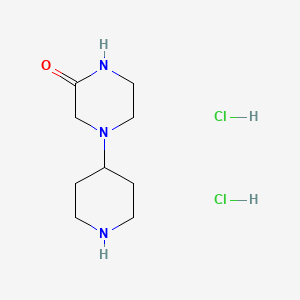
![4-[3-Amino-4-(ethylsulfonyl)phenyl]-2-piperazinone](/img/structure/B1525204.png)
![2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-2-methyl-1-propanone hydrochloride](/img/structure/B1525209.png)
![2-Amino-N-[2-(dimethylamino)ethyl]-3-methylbutanamide dihydrochloride](/img/structure/B1525211.png)
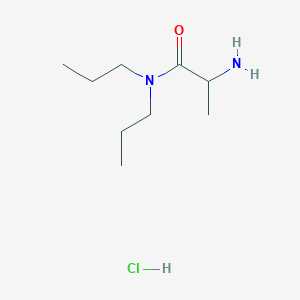
![2-Amino-N-[2-(dimethylamino)ethyl]-2-methylpropanamide dihydrochloride](/img/structure/B1525213.png)

